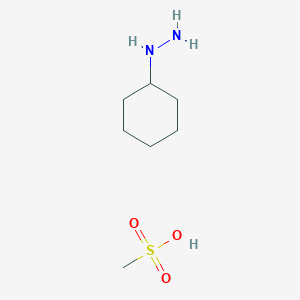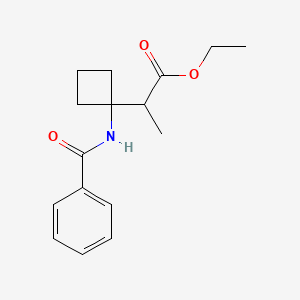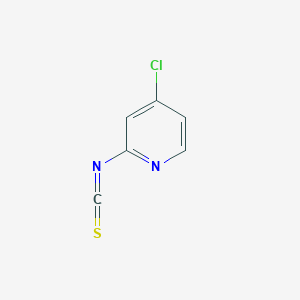
4-Chloro-2-isothiocyanatopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-isothiocyanatopyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. The compound is notable for its isothiocyanate functional group, which is known for its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyridyl isothiocyanates, including 4-Chloro-2-isothiocyanatopyridine, involves the reaction of amines with carbon disulfide in the presence of a base such as DABCO or sodium hydride. This reaction forms a dithiocarbamate salt, which is then desulfurized using aqueous iron (III) chloride to yield the isothiocyanate . Another method involves the use of thiophosgene or its derivatives to convert aminopyridines into the corresponding isothiocyanates .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent has been developed as a safer and more efficient method .
化学反应分析
Types of Reactions
4-Chloro-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, leading to the formation of various substituted pyridines.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydride and DABCO, as well as nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like dimethylbenzene .
Major Products Formed
Major products formed from reactions involving this compound include substituted pyridines and thiourea derivatives .
科学研究应用
4-Chloro-2-isothiocyanatopyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-2-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, forming stable thiourea linkages. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Chloro-2-isothiocyanatopyridine include other pyridyl isothiocyanates and chloropyridines . Examples include:
- Pyridine, 2-chloro-4-isothiocyanato-
- Pyridine, 3-chloro-2-isothiocyanato-
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an isothiocyanate group allows for a diverse range of chemical transformations .
属性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC 名称 |
4-chloro-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H |
InChI 键 |
QZONQNWPWIGKHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1Cl)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


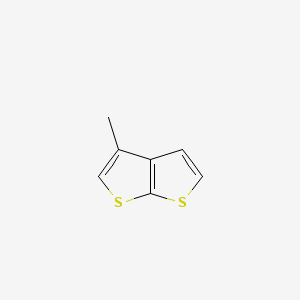
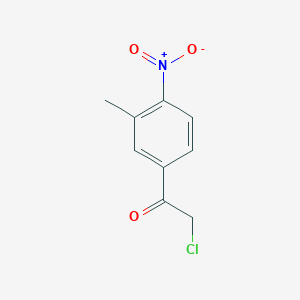
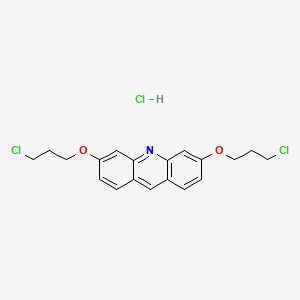
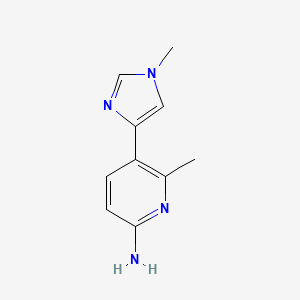

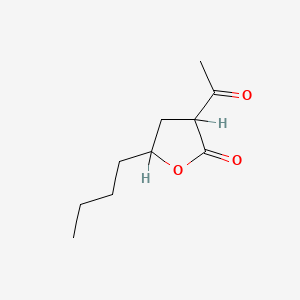
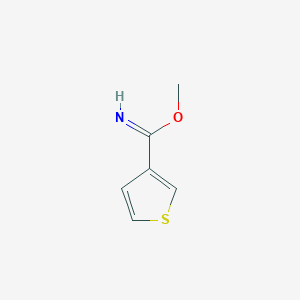
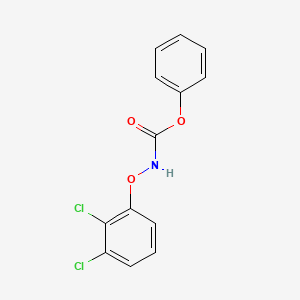
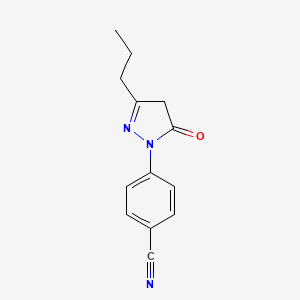
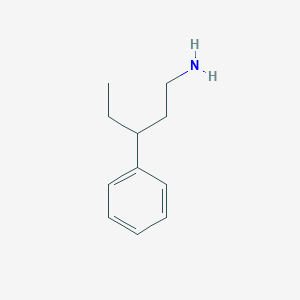
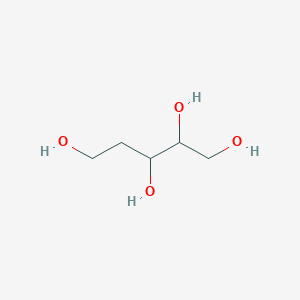
![N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8585357.png)
